molecular formula C8H8BrClN2O2 B1487282 2-(3-Bromo-5-chlorophenoxy)acetohydrazide CAS No. 2013383-86-1

2-(3-Bromo-5-chlorophenoxy)acetohydrazide

Cat. No.: B1487282
CAS No.: 2013383-86-1
M. Wt: 279.52 g/mol
InChI Key: GLWLUNJCCHCYMD-UHFFFAOYSA-N
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Description

2-(3-Bromo-5-chlorophenoxy)acetohydrazide is a halogenated aromatic compound of interest in medicinal chemistry and organic synthesis. It features both a phenoxyacetate backbone and a hydrazide functional group, making it a versatile building block or potential precursor for the development of novel bioactive molecules. Based on research into analogous structures, this scaffold may be utilized as a key intermediate in the synthesis of more complex compounds such as hydrazide-hydrazones . Such derivatives have demonstrated significant biological activity in scientific studies, including notable in vitro cytotoxicity against specific tumor cell lines like 769-P and HepG2 . The presence of both bromo and chloro substituents on the phenyl ring is a structural feature often associated with enhanced biological activity and selectivity in investigational compounds . Researchers can employ this reagent in condensation reactions to create novel Schiff bases or other chemical entities for screening and development purposes . This product is intended for research and further manufacturing applications only and is not intended for direct human use.

Properties

IUPAC Name

2-(3-bromo-5-chlorophenoxy)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClN2O2/c9-5-1-6(10)3-7(2-5)14-4-8(13)12-11/h1-3H,4,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLWLUNJCCHCYMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Br)OCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrolysis of Diazonium Salts

  • Starting from 3-bromo-5-chloroaniline, diazotization followed by hydrolysis in acidic medium yields 3-bromo-5-chlorophenol.
  • Typical conditions involve generating the diazonium salt at low temperature, followed by gradual addition to sulfuric acid and ether mixtures at elevated temperatures (50-100 °C).
  • The product is isolated by extraction with organic solvents such as diethyl ether or toluene, washed with sodium hydroxide and water, acidified, and recrystallized from heptane.
  • Yields range from 65% to 72%, with purity confirmed by HPLC (~99%) and 1H NMR analysis.

Reduction of 3-Bromo-5-chloronitrobenzene

  • Reduction of 3-bromo-5-chloronitrobenzene to the corresponding aniline is achieved using sodium borohydride in dehydrated alcohol or Raney-Nickel catalyzed hydrogenation with ammonium formate.
  • The aniline intermediate can be converted to the phenol via diazotization and hydrolysis.
  • Yields for the aniline reduction step vary from 50% to 93%, depending on the reducing agent and conditions.

Catalytic and Organometallic Approaches

  • Organometallic catalysts such as iridium complexes under inert atmosphere and elevated temperatures (150 °C) have been employed for selective functionalization and purification of the phenol intermediate.
  • The reaction involves stirring in a glove box, followed by aqueous base treatment, extraction, and purification.
  • Yields of 3-bromo-5-chlorophenol from these methods can reach approximately 79%.

Synthesis of this compound

Once 3-bromo-5-chlorophenol is obtained, it is converted into the target acetohydrazide through the following general method:

Esterification or Ether Formation

  • The phenol group is reacted with a haloacetate derivative (e.g., ethyl bromoacetate) under basic conditions to form 2-(3-bromo-5-chlorophenoxy)acetate ester.
  • Typical bases include sodium hydroxide or potassium carbonate in solvents such as ethanol or acetone.
  • Reaction temperatures range from room temperature to reflux conditions, with stirring times from 2 to 6 hours.

Hydrazinolysis to Acetohydrazide

  • The ester intermediate is then treated with hydrazine hydrate in ethanol or methanol under reflux conditions.
  • This converts the ester group to the hydrazide functionality, yielding this compound.
  • Reaction times vary from 3 to 8 hours depending on scale and solvent.
  • The product is isolated by filtration after cooling, followed by recrystallization from suitable solvents such as ethanol or ethyl acetate.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Time Yield (%) Purification Method
3-Bromo-5-chlorophenol synthesis (diazotization) 3-bromo-5-chloroaniline, NaNO2, H2SO4, ether 0–100 °C 30 min - 2 h 65–72 Extraction, recrystallization
Reduction of nitrobenzene to aniline NaBH4 in dehydrated alcohol or Raney-Ni, ammonium formate 0–80 °C 1–2 h 50–93 Filtration, drying
Ester formation 3-bromo-5-chlorophenol + ethyl bromoacetate, NaOH/K2CO3 RT to reflux 2–6 h 70–85 Extraction, evaporation
Hydrazinolysis Ester + hydrazine hydrate in ethanol/methanol Reflux (60–80 °C) 3–8 h 75–90 Filtration, recrystallization

Research Findings and Analytical Data

  • Purity and Yield: High purity (>90%) of the final acetohydrazide is achievable with proper recrystallization. Yields typically range from 75% to 90% in hydrazinolysis.
  • Spectroscopic Characterization:
    • 1H NMR shows characteristic signals for hydrazide NH2 protons (~3.8 ppm, broad) and aromatic protons (~6.6–7.1 ppm, multiplets).
    • HPLC purity analysis confirms product purity >90%.
  • Scalability: Methods involving catalytic reduction and diazotization are amenable to scale-up with consistent yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Bromo-5-chlorophenoxy)acetohydrazide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted phenols or amines.

Scientific Research Applications

Synthesis of 2-(3-Bromo-5-chlorophenoxy)acetohydrazide

The synthesis of this compound typically involves the reaction of 3-bromo-5-chlorophenol with acetohydrazide under acidic or basic conditions. This process can yield various derivatives, which are then characterized using spectroscopic methods such as NMR and IR to confirm their structures.

Biological Activities

Recent studies have highlighted the biological activity of this compound, particularly its antimicrobial and anticancer properties .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains. For instance, modifications to the hydrazide moiety have been shown to enhance antibacterial efficacy, making it a candidate for developing new antibiotics. The presence of halogen substituents (like bromine and chlorine) appears to play a crucial role in enhancing the activity against Gram-positive and Gram-negative bacteria .

Anticancer Properties

The compound has also been evaluated for its potential as an anticancer agent. Studies have demonstrated that certain derivatives can inhibit the growth of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The structure-activity relationship (SAR) studies suggest that the introduction of specific substituents can significantly enhance anticancer activity .

Agricultural Applications

In addition to its medicinal properties, this compound has shown promise in agricultural applications , particularly as a plant growth regulator. Research indicates that it can positively affect crop yield and resistance to pathogens when applied in appropriate concentrations .

Case Studies and Research Findings

  • Antibacterial Activity Evaluation : A study conducted by Bhor et al. synthesized various derivatives of acetohydrazides, including those with the 3-bromo-5-chloro substitution. The results indicated a marked increase in antibacterial activity compared to standard antibiotics, suggesting that these compounds could serve as effective alternatives in treating resistant bacterial infections .
  • Anticancer Mechanisms : Research published in MDPI journals explored the anticancer mechanisms of hydrazide derivatives, including those similar to this compound. The findings revealed that these compounds could induce significant cytotoxicity in cancer cell lines through apoptosis and modulation of key signaling pathways involved in cancer progression .

Data Table: Summary of Biological Activities

Activity Type Compound Target Effectiveness
AntimicrobialThis compoundVarious bacterial strainsSignificant inhibition
AnticancerDerivatives of acetohydrazidesCancer cell lines (e.g., MCF7)Induces apoptosis
Plant GrowthThis compoundCrop plantsEnhanced growth

Mechanism of Action

The mechanism by which 2-(3-Bromo-5-chlorophenoxy)acetohydrazide exerts its effects involves its interaction with specific molecular targets and pathways. The bromo and chloro substituents on the phenyl ring can influence the compound's binding affinity to enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogues

The following table summarizes key acetohydrazide derivatives and their substituents:

Compound Name Substituents Key Applications/Activities References
2-(4-Bromophenoxy)acetohydrazide 4-Br, phenoxy Ni(II) coordination complexes
2-(2,4-Dichlorophenoxy)acetohydrazide 2,4-diCl, phenoxy α-Glucosidase inhibition (IC₅₀: 3.23 μM)
2-(4-Chloro-3-methylphenoxy)acetohydrazide 4-Cl, 3-CH₃, phenoxy Antimicrobial agents
2-(5-Phenyl-1H-tetrazol-1-yl)acetohydrazide Tetrazole ring Antibacterial/antifungal activity
2-(Coumarin-4-yloxy)acetohydrazide Coumarin moiety Antioxidant activity

Key Observations :

  • Halogen Positioning: Bromine and chlorine substituents at para/meta positions (e.g., 4-Br in , 2,4-diCl in ) enhance thermal stability and bioactivity compared to non-halogenated analogs.
  • Heterocyclic Modifications : Derivatives with tetrazole () or oxadiazole () moieties exhibit improved antimicrobial and enzyme-inhibitory properties due to increased electron density and hydrogen-bonding capacity.
Enzyme Inhibition
  • α-Glucosidase Inhibition : Oxadiazole-containing analogs (e.g., 2-(2,4-dichlorophenyl)-5-(1H-pyrrol-2-yl)-1,3,4-oxadiazole) demonstrate potent inhibition (IC₅₀: 3.23 ± 0.8 μM), outperforming the standard acarbose (IC₅₀: 378.2 ± 0.12 μM) .
  • Anticonvulsant Activity : Benzimidazole-acetohydrazide hybrids (e.g., compound 25g in ) surpass phenytoin and ethosuximide in efficacy, highlighting the role of fused heterocycles in CNS-targeted activity.
Antimicrobial and Antifungal Activity
  • Benzimidazole Derivatives : Ethyl-thio benzimidazolyl acetohydrazides (e.g., compound 228 in ) show IC₅₀ values of 6.10 ± 0.5 μM against bacterial strains, comparable to ciprofloxacin .
  • Tetrahydronaphthalenyl Analogs : Derivatives like 2-[(5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetohydrazide exhibit broad-spectrum antifungal activity (MIC: 0.0156–2 mg/mL), rivaling ketoconazole .

Thermal and Chemical Stability

  • Thermal Degradation: Limited data exist for 2-(3-Bromo-5-chlorophenoxy)acetohydrazide, but studies on 2-(4-bromophenoxy)acetohydrazide reveal stability up to 200°C, with decomposition pathways involving cleavage of the hydrazide bond .
  • Coordination Chemistry: Ni(II) complexes of 2-(4-bromophenoxy)acetohydrazide display enhanced thermal stability compared to the free ligand, forming polymeric structures through bridging chloride ligands .

Pharmacological Potential

  • Anti-Inflammatory Activity : Pyrazolyl-glycinyl hydrazones (e.g., compound 4a in ) suppress TNF-α production by 57.3% in vivo, comparable to the drug SB-203580.
  • Antioxidant Properties : Coumarin-acetohydrazide hybrids (e.g., compound 5 in ) exhibit radical scavenging activity via DPPH and nitric oxide assays, with IC₅₀ values close to ascorbic acid.

Biological Activity

2-(3-Bromo-5-chlorophenoxy)acetohydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a hydrazide functional group, which is known for its diverse pharmacological properties, including antitumor and antimicrobial activities. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C9H8BrClN2O2
  • Molecular Weight : 277.53 g/mol

Antitumor Activity

Recent studies have indicated that hydrazone derivatives, including those related to this compound, exhibit significant antitumor properties. For instance, acylhydrazones have been shown to induce apoptosis in various cancer cell lines by activating pathways involving reactive oxygen species (ROS) and nitric oxide (NO) production .

Case Study Example :
A study demonstrated that a closely related hydrazone derivative induced apoptosis in breast and colon cancer cell lines through the modulation of cAMP-dependent protein kinase A and p53 pathways . This suggests that this compound may similarly influence these pathways.

Antimicrobial Activity

The antimicrobial properties of hydrazides are well-documented. Research has shown that compounds with similar structures can inhibit bacterial growth by disrupting cellular processes. For example, derivatives of hydrazones have been effective against Gram-positive and Gram-negative bacteria .

Research Findings :
A comparative study revealed that certain hydrazone derivatives exhibited minimal inhibitory concentrations (MICs) against various bacterial strains, indicating their potential as antimicrobial agents.

The biological activity of this compound is hypothesized to involve the following mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Similar to other hydrazone derivatives, it may trigger apoptosis through oxidative stress mechanisms.
  • Interaction with DNA : Hydrazones are known to interact with DNA, potentially leading to disruptions in replication and transcription processes.

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsMechanismReference
AntitumorAcylhydrazonesApoptosis induction
AntimicrobialHydrazone derivativesInhibition of bacterial growth
Enzyme InhibitionVarious hydrazidesEnzymatic activity inhibition

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(3-Bromo-5-chlorophenoxy)acetohydrazide and its derivatives?

  • Methodology : The compound is typically synthesized via hydrazinolysis of ester precursors. For example, ethyl 2-(substituted)acetate derivatives are refluxed with hydrazine hydrate (80–85%) in ethanol for 30–60 minutes, followed by recrystallization to isolate the hydrazide product . Modifications involve condensation reactions with aldehydes/ketones to form hydrazone derivatives, often using acetic acid as a catalyst under ambient or reflux conditions .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

  • Methodology :

  • 1H/13C NMR : Assigns proton and carbon environments, confirming substituent integration (e.g., aromatic protons, hydrazide NH peaks at δ 9–11 ppm) .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for hydrazide, N–H bend at ~3200 cm⁻¹) .
  • Elemental Analysis : Validates molecular formula consistency (±0.3% for C, H, N) .

Q. How can researchers assess the antimicrobial activity of this compound in preliminary studies?

  • Methodology : Use agar diffusion (zone of inhibition) and broth dilution (minimum inhibitory concentration, MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Compare results to standards like ceftriaxone and amphotericin B .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for structurally similar derivatives?

  • Case Study : Derivatives with 4-chlorobenzylidene substituents show retained actoprotective activity in rats, while benzylidene analogs reduce efficacy. To address this:

  • Perform dose-response studies to rule out concentration-dependent effects .
  • Use molecular docking to compare binding affinities to target receptors (e.g., fatigue-related enzymes) .
  • Conduct metabolic stability assays to assess bioavailability differences .

Q. How can molecular docking optimize the design of α-glucosidase inhibitors based on this scaffold?

  • Methodology :

  • Target Preparation : Retrieve α-glucosidase structure (PDB ID: 2ZE4) and prepare for docking (e.g., remove water, add charges).
  • Ligand Preparation : Generate 3D conformers of derivatives using software like AutoDock Vina.
  • Key Parameters : Focus on hydrogen bonding (e.g., with ASP352, ARN424) and hydrophobic interactions. Derivatives with electron-withdrawing groups (e.g., -Br, -Cl) show enhanced activity (IC50: 3.23–7.34 µM vs. acarbose IC50: 378.2 µM) .

Q. What thermodynamic insights explain the corrosion inhibition efficiency of acetohydrazide derivatives on mild steel?

  • Methodology :

  • Adsorption Isotherms : Fit weight loss data to Langmuir isotherms to confirm monolayer adsorption.
  • Thermodynamic Parameters : Calculate ΔG°ads (typically -30 to -40 kJ/mol, indicating physisorption/chemisorption) and activation energy (Ea) from Arrhenius plots. For 2-(coumarin-4-yloxy)acetohydrazide, inhibition efficiency reaches 94.7% at 298 K .

Methodological Notes

  • Synthesis Optimization : Use a 3:1 molar ratio of hydrazine hydrate to ester precursor for higher yields (>70%) .
  • Crystallography : For unresolved stereochemistry, employ single-crystal X-ray diffraction (e.g., monoclinic P2₁/c space group, R factor < 0.05) .
  • In Silico Tools : Combine DFT calculations (e.g., HOMO-LUMO gaps via Gaussian 09) with MD simulations to predict reactivity and stability .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-Bromo-5-chlorophenoxy)acetohydrazide
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2-(3-Bromo-5-chlorophenoxy)acetohydrazide

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